molecular formula C14H18ClNO3S B6628505 2-[1-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]cyclohexyl]acetic acid

2-[1-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]cyclohexyl]acetic acid

Katalognummer: B6628505
Molekulargewicht: 315.8 g/mol
InChI-Schlüssel: LOJDLOOZUHMRSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]cyclohexyl]acetic acid, also known as CCT-137690, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are transcriptional regulators that play a role in the development of cancer and other diseases. CCT-137690 has shown promising results in preclinical studies as a potential treatment for various types of cancer.

Wirkmechanismus

2-[1-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]cyclohexyl]acetic acid targets the bromodomain of BET proteins, which are involved in the regulation of gene transcription. By inhibiting BET proteins, this compound disrupts the expression of genes that are critical for cancer cell survival and proliferation. This leads to cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a selective effect on cancer cells, sparing normal cells. This is likely due to the fact that cancer cells are more dependent on BET proteins for their survival than normal cells. In addition, this compound has been shown to have a favorable pharmacokinetic profile, meaning it is well-tolerated and has a low risk of toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[1-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]cyclohexyl]acetic acid is its specificity for BET proteins, which allows for a targeted approach to cancer treatment. However, one limitation is that it may not be effective in all types of cancer, as some cancers may not be dependent on BET proteins for their survival.

Zukünftige Richtungen

There are several future directions for the development of 2-[1-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]cyclohexyl]acetic acid. One area of research is the identification of biomarkers that can predict which patients will respond to treatment with this compound. Another area of research is the development of combination therapies that can enhance the efficacy of this compound. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion
This compound is a promising small molecule inhibitor that targets the BET family of proteins. It has shown preclinical efficacy in various types of cancer and has a favorable pharmacokinetic profile. Further research is needed to fully understand the potential of this compound as a cancer treatment.

Synthesemethoden

The synthesis of 2-[1-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]cyclohexyl]acetic acid involves several steps, starting with the reaction of 3-chloro-4-methylthiophene-2-carbonyl chloride with cyclohexylamine to form the corresponding amide. This intermediate is then reacted with 2-bromoacetic acid to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

2-[1-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]cyclohexyl]acetic acid has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. In addition, this compound has been shown to sensitize cancer cells to other treatments, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

2-[1-[(3-chloro-4-methylthiophene-2-carbonyl)amino]cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-9-8-20-12(11(9)15)13(19)16-14(7-10(17)18)5-3-2-4-6-14/h8H,2-7H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJDLOOZUHMRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)NC2(CCCCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.